molecular formula C22H18N4O6S3 B2767276 (E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate CAS No. 371117-17-8

(E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate

Cat. No. B2767276
CAS RN: 371117-17-8
M. Wt: 530.59
InChI Key: OQOSFICKEXFOCB-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate is a useful research compound. Its molecular formula is C22H18N4O6S3 and its molecular weight is 530.59. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Activities

Compounds synthesized from benzothiazole and thiazolidinone derivatives have been evaluated for their in vitro growth inhibiting activity against several microbes, including antitubercular activity against Mycobacterium tuberculosis H37Rv. Selected compounds also underwent in vitro anticancer screening aimed at identifying agents with cell type specificity using batteries of cell lines derived from human solid tumors at the National Cancer Institute, U.S.A. (S. Hirpara, K. Parekh, & Hansa Parekh, 2003). Furthermore, novel 4-thiazolidinones with a benzothiazole moiety have shown anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Among these compounds, specific derivatives were identified as highly active candidates based on their GI50 and TGI values (D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, & R. Lesyk, 2010).

Aldose Reductase Inhibitory Activity

Benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines have been studied for their inhibitory activity against aldehyde reductase (ALR1) and aldose reductase (ALR2), with several compounds showing potent inhibition. These inhibitors may represent useful lead structures for addressing pathological conditions, notably long-term diabetic complications (A. Saeed, Yildiz Tehseen, H. Rafique, N. Furtmann, J. Bajorath, U. Flörke, & J. Iqbal, 2014).

Synthesis and Reaction Studies

Research has also focused on the synthesis and reaction mechanisms of compounds involving the benzothiazole and thiazolidinone frameworks. This includes the stereoselective synthesis of tetrasubstituted pyrazoles from nitrile imines and 2-(thioxothiazolidin-5-ylidene)acetates, providing a methodology for accessing structurally diverse pyrazoles (I. Yavari, Zohreh Taheri, Maryam Naeimabadi, Samira Bahemmat, & M. Halvagar, 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . The COX-2 enzyme is involved in the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever.

Mode of Action

The compound acts as a moderate inhibitor of the COX-2 enzyme . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the synthesis of prostaglandins from arachidonic acid, leading to a decrease in inflammation and pain.

Result of Action

The inhibition of COX-2 leads to a reduction in the production of prostaglandins . This results in decreased inflammation and pain, making this compound potentially useful for the treatment of conditions like arthritis.

properties

IUPAC Name

[4-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S3/c1-31-15-8-12(6-7-14(15)32-19(28)9-17-20(29)25-21(30)34-17)10-23-26-18(27)11-33-22-24-13-4-2-3-5-16(13)35-22/h2-8,10,17H,9,11H2,1H3,(H,26,27)(H,25,29,30)/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOSFICKEXFOCB-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC(=O)CC4C(=O)NC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC(=O)CC4C(=O)NC(=O)S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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